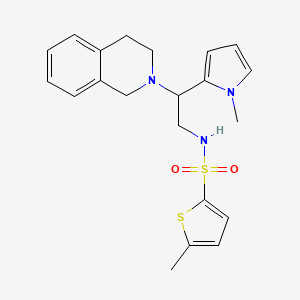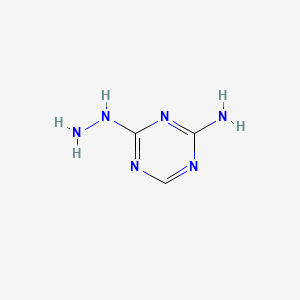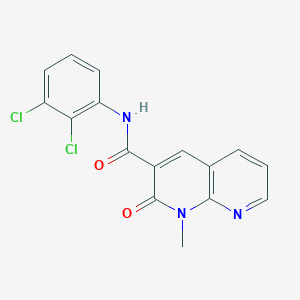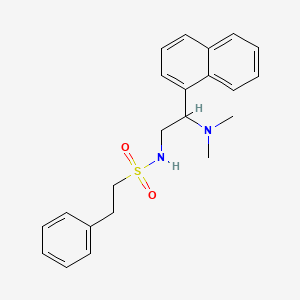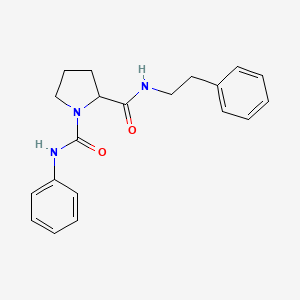
N~1~-phenyl-N~2~-(2-phenylethyl)pyrrolidine-1,2-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-phenyl-N~2~-(2-phenylethyl)pyrrolidine-1,2-dicarboxamide, also known as PPDC, is a novel compound that has gained significant attention in the scientific community due to its potential use in drug discovery and development. PPDC is a small molecule that belongs to the class of pyrrolidine dicarboxamide compounds and has been shown to possess a wide range of pharmacological activities.
Mechanism of Action
The mechanism of action of N~1~-phenyl-N~2~-(2-phenylethyl)pyrrolidine-1,2-dicarboxamide is not fully understood, but it is believed to act through the modulation of various signaling pathways in the body. N~1~-phenyl-N~2~-(2-phenylethyl)pyrrolidine-1,2-dicarboxamide has been shown to inhibit the activity of enzymes such as COX-2 and MMP-9, which are involved in the inflammatory response. N~1~-phenyl-N~2~-(2-phenylethyl)pyrrolidine-1,2-dicarboxamide has also been shown to activate the Nrf2-ARE signaling pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
N~1~-phenyl-N~2~-(2-phenylethyl)pyrrolidine-1,2-dicarboxamide has been shown to possess a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation and arthritis. N~1~-phenyl-N~2~-(2-phenylethyl)pyrrolidine-1,2-dicarboxamide has also been shown to inhibit the growth of tumor cells and induce apoptosis in cancer cells. In addition, N~1~-phenyl-N~2~-(2-phenylethyl)pyrrolidine-1,2-dicarboxamide has been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N~1~-phenyl-N~2~-(2-phenylethyl)pyrrolidine-1,2-dicarboxamide in lab experiments is its wide range of pharmacological activities, which make it a versatile compound for studying various biological processes. However, one of the limitations of using N~1~-phenyl-N~2~-(2-phenylethyl)pyrrolidine-1,2-dicarboxamide is its low solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for the study of N~1~-phenyl-N~2~-(2-phenylethyl)pyrrolidine-1,2-dicarboxamide. One area of research is the development of more efficient synthesis methods for N~1~-phenyl-N~2~-(2-phenylethyl)pyrrolidine-1,2-dicarboxamide, which could help to increase its availability for research purposes. Another area of research is the study of N~1~-phenyl-N~2~-(2-phenylethyl)pyrrolidine-1,2-dicarboxamide's potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of N~1~-phenyl-N~2~-(2-phenylethyl)pyrrolidine-1,2-dicarboxamide and its potential use in drug discovery and development.
Synthesis Methods
The synthesis of N~1~-phenyl-N~2~-(2-phenylethyl)pyrrolidine-1,2-dicarboxamide involves the reaction of N-phenylpyrrolidine-2-carboxylic acid with 2-phenylethylamine in the presence of a coupling agent such as DCC (dicyclohexylcarbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine). The resulting product is then purified through column chromatography to obtain pure N~1~-phenyl-N~2~-(2-phenylethyl)pyrrolidine-1,2-dicarboxamide.
Scientific Research Applications
N~1~-phenyl-N~2~-(2-phenylethyl)pyrrolidine-1,2-dicarboxamide has been extensively studied for its potential use in drug discovery and development. It has been shown to possess a wide range of pharmacological activities, including anti-inflammatory, analgesic, and antitumor effects. N~1~-phenyl-N~2~-(2-phenylethyl)pyrrolidine-1,2-dicarboxamide has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
1-N-phenyl-2-N-(2-phenylethyl)pyrrolidine-1,2-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c24-19(21-14-13-16-8-3-1-4-9-16)18-12-7-15-23(18)20(25)22-17-10-5-2-6-11-17/h1-6,8-11,18H,7,12-15H2,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFCKUAUSSVLYEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)NC2=CC=CC=C2)C(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~1~-phenyl-N~2~-(2-phenylethyl)pyrrolidine-1,2-dicarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

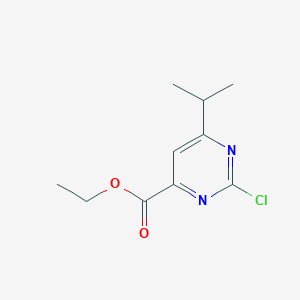
![N-[4-(piperidin-1-yl)phenyl]quinoline-8-sulfonamide](/img/structure/B2854739.png)


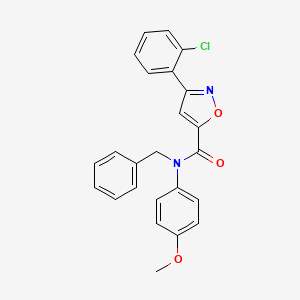
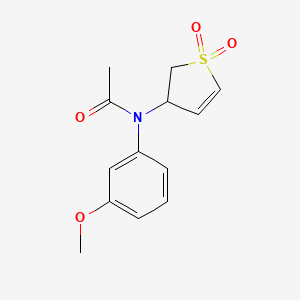
![N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-ethoxyacetamide](/img/structure/B2854747.png)
![[1,1'-biphenyl]-4-yl(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone](/img/structure/B2854749.png)
![3-(Trifluoromethyl)imidazo[1,5-a]pyrazine-1-carboxylic acid](/img/structure/B2854750.png)
